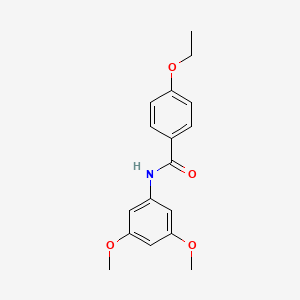

(2-hydroxy-3-quinolinyl)methyl propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

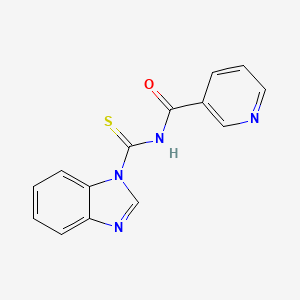

“(2-hydroxy-3-quinolinyl)methyl propionate” is a quinoline derivative. Quinoline is a nitrogen-containing heterocycle and is one of the most common heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Chemical Reactions Analysis

Again, while specific reactions involving “(2-hydroxy-3-quinolinyl)methyl propionate” are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of quinoline .科学的研究の応用

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . For example, quinoline derivatives have shown potential as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .

Synthetic Organic Chemistry

Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Industrial Chemistry

In the field of industrial chemistry, quinolines also play a significant role . Their derivatives are used in the production of dyes, preservatives, and pesticides .

Green Chemistry

There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinoline derivatives can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Photocatalytic Synthesis

Quinoline derivatives can be synthesized using photocatalytic synthesis (UV radiation) . This method is considered green and clean, contributing to the sustainability of chemical processes .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another green method used for the synthesis of quinoline derivatives . This method is faster and more efficient than traditional heating methods .

作用機序

Target of Action

It is known that quinoline derivatives have a variety of applications in medicinal and synthetic organic chemistry . They are important compounds due to their diverse spectrum of biological activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities .

将来の方向性

The future directions for research on “(2-hydroxy-3-quinolinyl)methyl propionate” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the field of medicinal chemistry .

特性

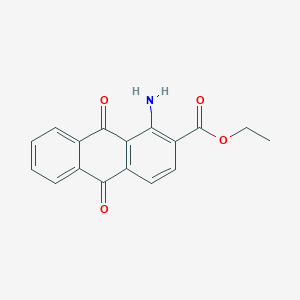

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)17-8-10-7-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUUTLZAGJFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)

![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)